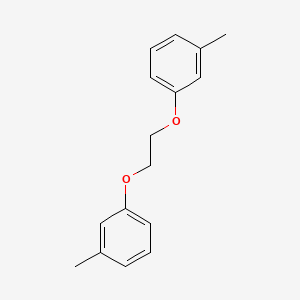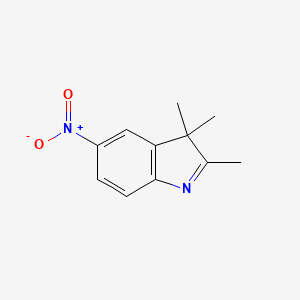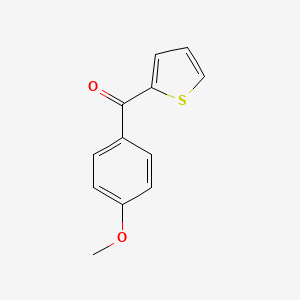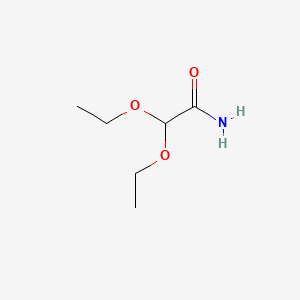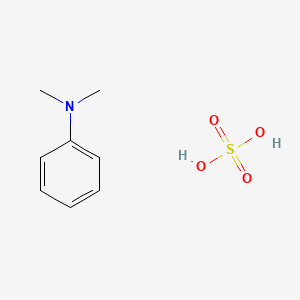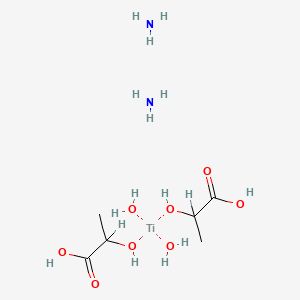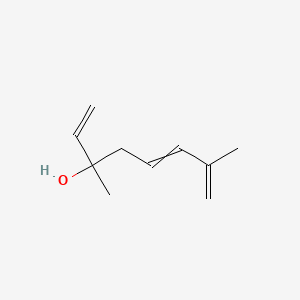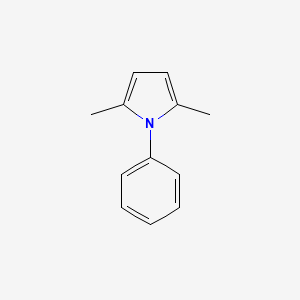
2,5-Dimethyl-1-phenylpyrrole
概要
説明
2,5-Dimethyl-1-phenylpyrrole is a chemical compound with the molecular formula C12H13N . It has an average mass of 171.238 Da and a monoisotopic mass of 171.104797 Da . This compound is also known by other names such as 1H-Pyrrole, 2,5-dimethyl-1-phenyl- .
Molecular Structure Analysis
The molecular structure of 2,5-Dimethyl-1-phenylpyrrole consists of a pyrrole ring system with two methyl groups and one phenyl group attached . The 3D structure of this compound can be viewed using specific software .Physical And Chemical Properties Analysis
2,5-Dimethyl-1-phenylpyrrole has a molecular weight of 171.24 g/mol . Its exact mass is 171.104799 g/mol . More detailed physical and chemical properties may be found in specific databases .科学的研究の応用
Thermochemical and Thermodynamic Properties
Research by da Silva and Santos (2010) focused on the thermochemical and thermodynamic properties of 2,5-dimethyl-1-phenylpyrrole. Their study utilized calorimetric and effusion techniques along with high-level ab initio molecular orbital calculations to determine properties like enthalpies of formation and sublimation. These findings are crucial in understanding the energetic and molecular structure of this compound (da Silva & Santos, 2010).
Computational Analysis of Geometric Structure
Alemán, Domingo, and Juliá (2001) conducted a computational study on the geometric structure and torsional potential of 2,5-dimethyl-1-phenylpyrrole. Their analysis included both neutral molecules and radical cations, highlighting how methyl and methylsulfanyl substituents influence the structural properties of these compounds (Alemán et al., 2001).
Electrospray Ionization Mass Spectrometry in Synthesis Monitoring
Park, Chun, Song, and Kim (2005) utilized electrospray ionization mass spectrometry (ESI MS) to monitor the Paal-Knorr synthesis of 2,5-dimethyl-1-phenylpyrrole. Their research is significant in identifying oligomeric byproducts in organic reactions, showcasing the application of ESI MS in synthesis processes (Park et al., 2005).
Antileukemic Activity
Anderson and Halat (1979) explored the antileukemic activity of derivatives of 1,2-dimethyl-3,4-bis(hydroxymethyl)-5-phenylpyrrole bis(N-methylcarbamate), which is structurally related to 2,5-dimethyl-1-phenylpyrrole. They found significant activity against P388 lymphocytic leukemia in mice, indicating potential therapeutic applications (Anderson & Halat, 1979).
Electrochemical and Optical Properties of Derivatives
Cihaner and Algi (2009) investigated the electrochemical and optical properties of derivatives of 2,5-dimethyl-1-phenylpyrrole. Their study on dithienylpyrroles based on azo dyes revealed insights into the electrochromic behaviors and photoisomerism properties of these compounds (Cihaner & Algi, 2009).
Fluorescent Probes for Carbon Dioxide Detection
Wang, Chen, Zhang, Liu, Shi, Feng, Tong, and Dong (2015) developed novel fluorescent probes based on 1,2,5-triphenylpyrrole core, containing tertiary amine moieties for the detection of low levels of carbon dioxide. This research is particularly relevant for biological and medical applications (Wang et al., 2015).
Safety and Hazards
2,5-Dimethyl-1-phenylpyrrole is classified as having acute toxicity (Category 4, Oral), skin irritation (Category 2), and specific target organ toxicity (single exposure, Category 3) . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes . Use of personal protective equipment and adequate ventilation is advised .
作用機序
Target of Action
The primary targets of 2,5-Dimethyl-1-phenylpyrrole are fungal hybrid histidine kinases (HHKs). These are key components of the fungal osmotic signal transduction pathway .
Mode of Action
2,5-Dimethyl-1-phenylpyrrole interacts with its targets, the fungal HHKs, by activating them. This activation leads to a series of physiological changes in the pathogen, including membrane hyperpolarization and changes in carbon metabolism .
Biochemical Pathways
The activation of the fungal osmotic signal transduction pathway by 2,5-Dimethyl-1-phenylpyrrole affects various biochemical pathways. This results in the accumulation of metabolites leading to hyphal swelling and burst .
Pharmacokinetics
The compound is synthesized via the condensation of aniline with 2,5-hexanedione .
Result of Action
The molecular and cellular effects of 2,5-Dimethyl-1-phenylpyrrole’s action include severe physiological impacts on the pathogen. These impacts lead to hyphal swelling and burst, which are indicative of the compound’s antifungal activity .
特性
IUPAC Name |
2,5-dimethyl-1-phenylpyrrole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13N/c1-10-8-9-11(2)13(10)12-6-4-3-5-7-12/h3-9H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNXIFVSGXLGULI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1C2=CC=CC=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058889 | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,5-Dimethyl-1-phenylpyrrole | |
CAS RN |
83-24-9 | |
| Record name | 2,5-Dimethyl-1-phenylpyrrole | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=83-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,5-Dimethyl-1-phenylpyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000083249 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dimethyl-1-phenylpyrrole | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163170 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | 1H-Pyrrole, 2,5-dimethyl-1-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058889 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2,5-dimethyl-1-phenyl-1H-pyrrole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.001.329 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 2,5-DIMETHYL-1-PHENYLPYRROLE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G3AC4XDN4A | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes for producing 2,5-Dimethyl-1-phenylpyrrole?
A1: The Paal-Knorr synthesis is widely employed for producing 2,5-Dimethyl-1-phenylpyrrole. This reaction involves the condensation of aniline with 2,5-hexanedione. [] Interestingly, studies utilizing electrospray ionization mass spectrometry (ESI MS) and gas chromatography-mass spectrometry (GC-MS) revealed the presence of dimer and trimer byproducts during synthesis, highlighting the importance of analytical techniques in characterizing reaction mixtures. []
Q2: Can you elaborate on the structural characteristics of 2,5-Dimethyl-1-phenylpyrrole?
A2: 2,5-Dimethyl-1-phenylpyrrole is characterized by a pyrrole ring with a phenyl group attached to the nitrogen atom and methyl groups at the 2 and 5 positions. Computational studies utilizing methods like RHF/6-31G(d) and UHF/6-31G(d) have provided valuable insights into its geometric structure and torsional potential. [] These studies have also explored the effects of substituents on the molecule's properties, particularly in its radical cation form. []
Q3: How do substituents influence the properties of 2,5-Dimethyl-1-phenylpyrrole?
A3: Research indicates that introducing electron-donating groups, such as methylsulfanyl groups, at the 3 and 4 positions of the pyrrole ring significantly affects the molecule's electronic properties. [] This is evident in the asymmetry observed in the radical cation of the β-disubstituted derivative. [] Furthermore, the presence of bulky substituents like methyl groups at the 2 and 5 positions can also influence the structural properties, particularly in the radical cation form. []
Q4: Are there any studies investigating the thermodynamic properties of 2,5-Dimethyl-1-phenylpyrrole?
A4: Yes, research has delved into the thermochemical and thermodynamic properties of 2,5-Dimethyl-1-phenylpyrrole and its nitrophenyl derivative. Techniques like static bomb combustion calorimetry and Knudsen mass-loss effusion were employed to determine standard molar enthalpies of formation and sublimation, respectively. [] These experimental findings were further corroborated by high-level ab initio molecular orbital calculations, providing a comprehensive understanding of the compound's energetic properties. []
Q5: Has the application of 2,5-Dimethyl-1-phenylpyrrole as a building block in organic synthesis been explored?
A5: Indeed, 2,5-Dimethyl-1-phenylpyrrole serves as a valuable precursor in organic synthesis. For instance, its reaction with benzyne leads to the formation of 2-Naphthylamine derivatives, highlighting its utility in constructing more complex molecular architectures. [] Additionally, base-catalyzed condensation reactions of its 3,4-dicarbaldehyde derivative with β-diketones offer routes to diverse heterocyclic compounds. []
Q6: What analytical techniques are commonly employed to study 2,5-Dimethyl-1-phenylpyrrole?
A6: Various analytical techniques are instrumental in studying 2,5-Dimethyl-1-phenylpyrrole. As mentioned earlier, ESI MS and GC-MS are valuable tools for monitoring reaction progress and identifying byproducts during synthesis. [, ] Additionally, HPLC-ES-MS and NMR spectroscopy (1H and 13C) play crucial roles in characterizing the compound and its derivatives, providing detailed structural information. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



